molecular formula C13H27N B1386068 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine CAS No. 919799-86-3

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine

Cat. No.: B1386068
CAS No.: 919799-86-3
M. Wt: 197.36 g/mol
InChI Key: DTKQVVMTWMICTR-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a methyl group at the 4-position and an N-linked 4-methylpentan-2-yl chain. This compound is part of a broader class of alkyl-substituted cyclohexylamines, which are of interest in materials science and industrial chemistry. Its branched alkyl chain and cyclohexane backbone contribute to its lipophilic properties, making it suitable for hydrophobic matrices or as a functional group in specialty chemicals.

Properties

IUPAC Name

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-10(2)9-12(4)14-13-7-5-11(3)6-8-13/h10-14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKQVVMTWMICTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655706
Record name 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-86-3
Record name 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 4-methylcyclohexanone, which is then reacted with 4-methylpentan-2-amine under reductive conditions to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: Used in the study of amine metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.

    Industry: Employed in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine with five analogs, highlighting structural variations, molecular properties, and inferred applications based on available evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Evidence Source
This compound (Target) C₁₃H₂₇N 209.36 4-Me cyclohexyl, 4-Me-pentan-2-yl amine Tire additives, polymer stabilizers
4-Methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine C₁₄H₂₀N₂ 216.32 4-Me cyclohexyl, pyridin-3-ylmethyl Pharmaceutical intermediates
N-(4-Methylpentan-2-yl)-10H-phenothiazin-3-amine C₁₈H₂₂N₂S 298.45 Phenothiazine core, 4-Me-pentan-2-yl amine Antioxidants, agrochemicals
4-Methyl-N-{[4-(trifluoromethyl)phenyl]methyl}cyclohexan-1-amine C₁₅H₂₀F₃N 271.32 4-Me cyclohexyl, CF₃-phenylmethyl High-stability industrial coatings
4-Methyl-N-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}cyclohexan-1-amine C₁₅H₂₁N₃S 275.41 Thiophene-pyrazole hybrid, 4-Me cyclohexyl Catalysis, ligand design

Key Observations:

Lipophilicity and Solubility: The target compound’s 4-methylpentan-2-yl chain enhances lipophilicity compared to analogs with aromatic substituents (e.g., pyridin-3-ylmethyl in ). The trifluoromethylphenyl analog () exhibits even greater chemical stability due to the electron-withdrawing CF₃ group, making it suitable for harsh industrial environments.

Bioactivity Potential: Phenothiazine derivatives () are known for antioxidant and psychoactive properties, suggesting that the phenothiazin-3-amine analog may have niche applications in agrochemicals or drug discovery. Pyridine- and pyrazole-containing analogs () are more likely to engage in hydrogen bonding or π-π interactions, which are critical in pharmaceutical target binding.

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via reductive amination or nucleophilic substitution, as seen in the preparation of 4-methoxy-4-methylpentan-1-amine derivatives (). However, heterocyclic variants (e.g., thiophene-pyrazole in ) require multi-step protocols involving cross-coupling reactions.

Biological Activity

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its cyclohexane structure and branched alkyl substituents, is of interest in pharmacological research due to its interactions with various biological targets, particularly enzymes and receptors.

The molecular formula of this compound is C13H27NC_{13}H_{27}N, with a molecular weight of approximately 197.36 g/mol. The structure includes an amine group that allows for hydrogen bonding and ionic interactions, which are critical for its biological activity.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. The amine group facilitates interactions with enzymes and receptors, potentially modulating their activity. This mechanism is crucial for understanding how the compound may influence various physiological processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : Its structural features suggest potential interactions with neurotransmitter receptors, influencing neurological functions.

Acetylcholinesterase Inhibition

A study investigating the structure-activity relationship of amine-containing compounds found that modifications in the alkyl chain significantly affect acetylcholinesterase inhibitory activity. The IC50 values for related compounds were evaluated, showing promising results for those with branched alkyl groups similar to those in this compound .

Interaction Studies

In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilized molecular docking techniques to elucidate how the compound interacts at a molecular level, providing insights into its potential therapeutic applications .

Data Table: Biological Activity Comparison

Compound NameMolecular FormulaIC50 (µM)Mechanism
This compoundC13H27NTBDEnzyme inhibition
Coumarin DerivativeC9H6O22.7AChE inhibition
N,N-Dimethylamino CompoundC13H29NTBDReceptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Reactant of Route 2
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